

Optimal Light-Curing Protocols for Heliosit Orthodontic: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal light-curing time for **Heliosit**® Orthodontic, a light-cured, highly translucent luting composite for orthodontic brackets. The information is compiled from manufacturer's recommendations and peer-reviewed scientific literature to guide researchers in achieving optimal bond strength and material properties.

Summary of Key Findings

Heliosit® Orthodontic is designed for bonding metal and ceramic brackets.[1][2] The manufacturer recommends a total curing time of 40 seconds with a halogen light, applied sequentially from different directions to ensure complete polymerization.[3][4] Scientific studies have further investigated the impact of varying curing times and light sources on the material's shear bond strength (SBS) and degree of conversion (DC), providing valuable data for optimizing clinical and research protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the performance of **Heliosit**® Orthodontic under different curing conditions.

Table 1: Manufacturer's Specifications and Recommendations

Parameter	Value/Recommendation	Source
Composition	Monomer matrix (Urethane dimethacrylate, Bis-GMA, decandiol dimethacrylate): 85 wt%Filler (highly dispersed silicon dioxide): 14 wt%Catalysts and stabilizers: 1 wt%	[1]
Flexural Strength	80 MPa	[5]
Bond Strength on Etched Enamel	Ceramic Brackets: 10 MPaMetal Brackets: 12 MPa	[5]
Recommended Curing Protocol	20 seconds from the cervical, followed by 20 seconds from the incisal with a halogen light.	[3][4]
Alternative Curing with High- Performance LED (e.g., bluephase®)	10 seconds (using HIGH POWER program)	[6]

Table 2: Shear Bond Strength (SBS) of Heliosit Orthodontic

Curing Protocol	Mean SBS (MPa)	Comparison Group(s)	Key Findings	Source
Not specified	10.93 ± 1.71	Transbond XT (12.91 ± 2.0), Bracepaste (12.87 ± 1.59), Enlight (11.77 ± 1.87)	Heliosit showed the lowest mean SBS among the tested adhesives, though all were considered clinically acceptable.	[7]
Not specified	Lowest among Transbond XT, Enlight, and Orthofix	Transbond XT, Enlight, Orthofix	Transbond XT had the highest mean SBS, while Heliosit had the least. All adhesives had clinically acceptable bond strength.	[8][9]

Table 3: Degree of Conversion (DC) of Heliosit Orthodontic

Curing Protocol	Measureme nt Time	DC (%) - Control Group (no bracket)	DC (%) - Metal Bracket Group	Key Findings	Source
Conventional: 2 x 10s (1100 mW/cm²)	2, 6, 10 min (short-term)	Ranged from ~55% to ~64%	Ranged from ~52% to ~60%	Rapid curing resulted in lower DC values compared to conventional curing.	[10]
24 hours	~56.7%	~54.4%	The presence of a metal bracket reduced the DC.	[10]	
Rapid High- Intensity: 2 x 3s (2900 mW/cm²)	2, 6, 10 min (short-term)	Ranged from ~54% to ~60%	Ranged from ~49% to ~55%	The difference between conventional and rapid curing was more pronounced in the presence of a metal bracket.	[10]
24 hours	~54.8%	~49.7%	DC increased for all groups at 24 hours.	[10]	
Not specified	1 day	~56%	~54.3%	The presence of a metal bracket significantly	[11]

				lowered the
				DC for
				Heliosit.
			A statistically	
			significant	
			increase in	
			DC was	
			observed	
28 days	~60%	~58%	between 1	[11]
			and 28 days	
			for Heliosit in	
			the ceramic	
			bracket	
			group.	

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a framework for reproducible research.

Shear Bond Strength (SBS) Testing

This protocol is a composite of methodologies described in studies evaluating the mechanical properties of orthodontic adhesives.[7][8]

- Sample Preparation:
 - Extracted human premolars, free of caries or defects, are collected and stored in a solution (e.g., distilled water, saline, or artificial saliva) to prevent dehydration.
 - The buccal surface of each tooth is cleaned with a pumice slurry and a rubber cup, rinsed, and dried.
 - The enamel surface is etched with 37% phosphoric acid for 15-30 seconds, followed by thorough rinsing with water for 10-20 seconds and drying with oil-free air until a chalky white appearance is observed.

· Bracket Bonding:

- A thin layer of Heliosit® Orthodontic is applied to the base of an orthodontic bracket (specify type, e.g., metal, ceramic).
- The bracket is positioned on the etched enamel surface and pressed firmly to extrude excess adhesive.
- Excess adhesive is removed from the periphery of the bracket base with a scaler or microbrush.

· Light Curing:

 The adhesive is light-cured according to the specified protocol (e.g., varying time, intensity, and light source). The light guide tip should be positioned as close as possible to the bracket.

Storage:

 The bonded samples are stored in a specified medium (e.g., artificial saliva or distilled water) at a constant temperature (e.g., 37°C) for a defined period (e.g., 24 hours) before testing.

Mechanical Testing:

- Each sample is mounted in a universal testing machine (e.g., Instron).
- A shear force is applied to the bracket base at a crosshead speed of 1 mm/min until debonding occurs.
- The force at failure is recorded in Newtons (N) and converted to Megapascals (MPa) by dividing by the bracket base area (mm²).

Adhesive Remnant Index (ARI) Scoring:

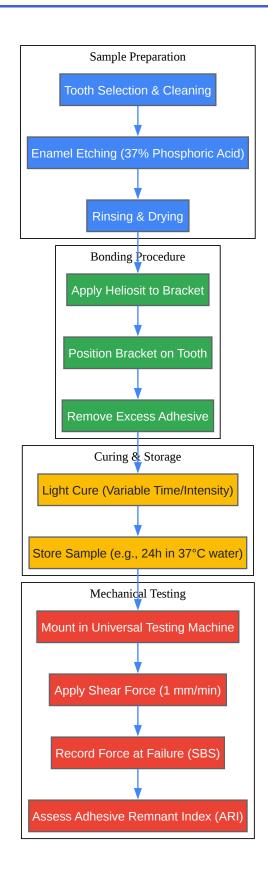
 After debonding, the tooth surface is examined under a stereomicroscope to assess the amount of adhesive remaining.

• The ARI is scored on a scale (e.g., 0-3 or 1-5) to characterize the mode of bond failure.

Degree of Conversion (DC) Measurement via FTIR Spectroscopy

This protocol is based on studies evaluating the polymerization efficiency of orthodontic adhesives.[10][11]

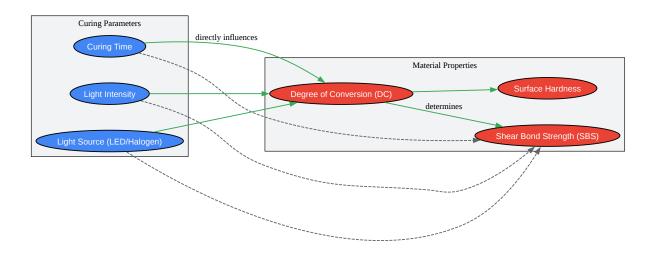
- Sample Preparation:
 - A small amount of uncured **Heliosit**® Orthodontic paste is placed on the diamond crystal
 of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR)
 spectrometer.
 - A standardized thin layer (e.g., ~0.2 mm) is created.
- Initial Spectrum Acquisition:
 - An initial FTIR spectrum of the uncured material is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ is identified. An aromatic carbon-carbon (C=C) peak at around 1608 cm⁻¹ is used as an internal standard.
- Light Curing:
 - The sample is light-cured directly on the ATR crystal according to the specific experimental parameters (curing time, intensity, presence or absence of a bracket).
- Post-Cure Spectrum Acquisition:
 - FTIR spectra are recorded at various time points post-curing (e.g., 2, 6, 10 minutes, and 24 hours) to monitor the polymerization process.
- Calculation of Degree of Conversion:
 - The DC is calculated based on the change in the ratio of the absorbance peak heights of the aliphatic C=C bond to the aromatic C=C bond before and after curing, using the



following formula: DC (%) = [1 - (Aliphatic C=C / Aromatic C=C) cured / (Aliphatic C=C / Aromatic C=C) uncured] x 100

Visualizations

Experimental Workflow for Shear Bond Strength Testing



Click to download full resolution via product page

Caption: Workflow for Shear Bond Strength (SBS) testing of Heliosit Orthodontic.

Logical Relationship of Curing Parameters and Material Properties

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. dentalstores.in [dentalstores.in]

- 2. darbydental.com [darbydental.com]
- 3. ivodent.hu [ivodent.hu]
- 4. scribd.com [scribd.com]
- 5. ivodent.hu [ivodent.hu]
- 6. dandal.ir [dandal.ir]
- 7. Clinical performance of light-cured orthodontic adhesives for bonding brackets an invitro study PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of shear bond strength of four different light cure orthodontic adhesives: An in vitro study J Contemp Orthod [jco-ios.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Influence of the Bracket Material on the Post-Cure Degree of Conversion of Resin-Based Orthodontic Adhesive Systems PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Optimal Light-Curing Protocols for Heliosit Orthodontic: Application Notes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12652425#optimal-light-curing-time-for-heliosit-orthodontic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com